E738 -

E738

Catalog Number: EVT-1534694
CAS Number:
Molecular Formula: C20H19N3O5
Molecular Weight: 381.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E738 is an inhibitor of both TGFβ and BMP pathways through ubiquitin-proteasome-mediated depletion of total R-Smad pools. E738 is an enhancer of p38 and JNK phosphorylation involved in Smad-independent TGFβ/BMP signaling.
Source and Classification

E738 is classified as a small molecule inhibitor. It has been studied for its biochemical properties and effects on cellular signaling pathways. The compound is derived from synthetic methodologies aimed at enhancing its bioactivity and specificity against TGFβ and BMP pathways, which are often implicated in various pathological conditions, including cancer and fibrosis .

Synthesis Analysis

Methods of Synthesis

The synthesis of E738 involves a series of chemical reactions designed to construct its complex molecular framework. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:

  • Multi-step synthesis: Involves sequential reactions where intermediates are formed before arriving at the final product.
  • Functional group modifications: Techniques such as alkylation, acylation, or cyclization may be employed to introduce or modify functional groups essential for the compound's activity.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the synthesis and confirm the structure of E738.

Molecular Structure Analysis

Structure

E738 possesses a complex molecular structure characterized by specific functional groups that facilitate its inhibitory action on TGFβ and BMP pathways. The precise molecular formula and structure details are critical for understanding its interaction with biological targets.

Data

While specific structural data may vary across sources, E738's structure typically includes:

  • A core scaffold that allows for interaction with protein targets.
  • Functional groups that enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions

E738 primarily acts through inhibition of signaling pathways rather than undergoing traditional chemical reactions. Its mechanism involves binding to target proteins, thereby preventing their activation by ligands such as TGFβ.

Technical Details

The interactions can be characterized using techniques like:

  • Surface Plasmon Resonance (SPR): To study binding kinetics.
  • Western Blotting: To assess downstream effects on signaling pathways following treatment with E738.
Mechanism of Action

Process

E738 exerts its biological effects by inhibiting the phosphorylation of R-Smad proteins, which are essential mediators in TGFβ/BMP signaling. By promoting their degradation through the ubiquitin-proteasome pathway, E738 effectively reduces the signaling output from these pathways.

Data

Research indicates that E738 can enhance the activity of other signaling molecules like p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK), suggesting a multifaceted role in cellular signaling .

Physical and Chemical Properties Analysis

Physical Properties

E738's physical properties include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics are crucial for its application in biological settings.

Chemical Properties

Key chemical properties may include:

  • Molecular Weight: Important for pharmacokinetic studies.
  • Stability: Assessment under various conditions to ensure efficacy during storage and use.

Relevant analyses often involve determining these properties through standard laboratory methods.

Applications

E738 has several scientific uses primarily in biomedical research:

  • Cancer Treatment: Due to its ability to inhibit TGFβ signaling, it is being explored as a potential therapeutic agent in cancer therapies.
  • Fibrosis Research: Its role in modulating fibrotic responses makes it a candidate for treating fibrotic diseases.
  • Signal Transduction Studies: Used as a tool compound to dissect TGFβ/BMP pathway functions in various cellular contexts.
Introduction to E738: Molecular Identity and Historical Context

Molecular Identity of E738/PFDN5

E738, formally designated Prefoldin Subunit 5 (PFDN5) and historically termed c-Myc Modulator 1 (MM-1), is a 19.5 kDa protein encoded by the PFDN5 gene in humans. It consists of 174 amino acids and belongs to the evolutionarily conserved prefoldin chaperone family. Structurally, PFDN5 is an α-class prefoldin subunit characterized by two β-hairpin loops connecting coiled-coil domains, which enable its integration into the heterohexameric prefoldin complex (PFDN1–6) [2] [10]. This complex adopts a "jellyfish-like" architecture, where PFDN5’s hydrophobic tentacle tips bind and stabilize nascent polypeptides, notably cytoskeletal proteins like actin and tubulin, facilitating their transfer to the chaperonin CCT/TriC for final folding [4] [10]. Beyond its chaperone role, PFDN5 contains distinct functional domains that mediate interactions with transcriptional regulators, most notably the oncoprotein c-Myc [9].

Table 1: Molecular Characteristics of Human PFDN5 (E738)

PropertyDetail
Gene NamePFDN5
Protein AliasesMM-1, Myc modulator 1, c-Myc-binding protein
Molecular Weight19.5 kDa
Amino Acid Length174 residues
Structural ClassPrefoldin α-subunit
Key DomainsCoiled-coil domains with β-hairpin loops; c-Myc binding interface
Post-Translational ModificationsPhosphorylation sites identified (e.g., Ser110) [9]
SolubilityRequires chaperone complex stability; prone to aggregation when isolated

Evolutionary Conservation of PFDN5

PFDN5 exhibits remarkable sequence and functional conservation across eukaryotes, highlighting its essential role in cellular homeostasis. In Homo sapiens, Mus musculus, and Rattus norvegicus, the PFDN5 amino acid sequence identity exceeds 95%, with near-identical tertiary structures [6] [10]. This conservation extends to yeast (Saccharomyces cerevisiae), where its ortholog Gim5 (GimC complex subunit 5) shares 58% sequence similarity and analogous roles in cytoskeletal protein folding [4]. Archaeal prefoldins, though simpler (α2β4 hexamers), are considered evolutionary precursors, utilizing similar hydrophobic binding mechanisms for substrate capture [4].

Notably, residues critical for chaperone function (e.g., Leu110 in humans) are invariant across species. Substitution experiments (e.g., Leu110→Arg) disrupt actin binding and filopodia formation, underscoring the structural necessity of conserved motifs [9]. Genomic analyses reveal that PFDN5 resides in highly conserved topological network motifs—interconnected protein clusters that evolve under strong purifying selection due to their roles in essential processes like protein folding and complex assembly [3] [6].

Table 2: Evolutionary Conservation of PFDN5 Orthologs

SpeciesOrtholog NameSequence Identity vs. Human (%)Key Functions
Homo sapiensPFDN5/MM1100Chaperone; c-Myc repression
Mus musculusPfdn598Neuronal development; tumor suppression
Rattus norvegicusPfdn597Cytoskeletal assembly
Saccharomyces cerevisiaeGim558Tubulin/actin folding
Archaeoglobus fulgidusPFDα32General substrate stabilization

Historical Discovery and Key Milestones

The journey to characterize PFDN5 began with two parallel discoveries:

  • Chaperone Function (1998): Prefoldin was first isolated from bovine testes as an actin-binding complex. Concurrently, yeast genetic screens identified the GimC complex (Genes Involved in Microtubule biogenesis), with Gim5 (yeast PFDN5) essential for tubulin folding [4] [10].
  • Transcriptional Regulation (1998): MM1 (PFDN5) was independently discovered as a c-Myc-binding protein that represses the oncogene’s transactivation activity. This dual identity unified in 2003 when MM1 was recognized as a prefoldin subunit [9].

Key advancements include:

  • 2001: Structural resolution of archaeal prefoldin illuminated the hexameric assembly principles applicable to eukaryotic PFDN5 [4].
  • 2011: Pfdn5 knockout mice exhibited cerebellar neurodegeneration, linking PFDN5 to neuronal proteostasis [10].
  • 2020–2025: PFDN5 emerged as a context-dependent oncoprotein: While initially a tumor suppressor via c-Myc inhibition, it promotes metastasis in breast and lung cancers by enhancing actin polymerization and filopodia formation [7] [9].

Table 3: Historical Milestones in PFDN5 Research

YearMilestoneSignificance
1998Prefoldin complex isolated from bovine testesIdentified as chaperone for nascent actin
1998MM1 discovered as c-Myc interactorRevealed transcriptional regulatory function
2003Yeast GimC complex linked to prefoldinUnified chaperone and cytoskeletal assembly roles
2011Pfdn5−/− mice show neurodegenerationEstablished neuroprotective role
2020PFDN5 promotes filopodia in cancer cellsDefined mechanism in cell migration/metastasis
2025Dual oncogenic/tumor-suppressor roles confirmedContext-dependent functions in tumor microenvironments

The evolutionary conservation of PFDN5’s functional motifs—particularly those interfacing with chaperonins or transcription factors—underscores its dual role as a folding chaperone and signaling modulator. This duality positions it uniquely at the intersection of protein homeostasis and disease pathogenesis [6] [10].

Properties

Product Name

E738

IUPAC Name

(2Z,3E)-3-((2,3-Dihydroxypropoxy)imino)-5'-methoxy-[2,3'-biindolinylidene]-2'-one

Molecular Formula

C20H19N3O5

Molecular Weight

381.39

InChI

InChI=1S/C20H19N3O5/c1-27-12-6-7-16-14(8-12)17(20(26)22-16)19-18(23-28-10-11(25)9-24)13-4-2-3-5-15(13)21-19/h2-8,11,21,24-25H,9-10H2,1H3,(H,22,26)/b19-17-,23-18+

InChI Key

GIEDBGFYGHINFT-LCLDVOFVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCC(O)CO

Solubility

Soluble in DMSO

Synonyms

E-738; E 738; E738

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